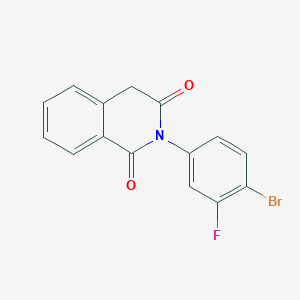
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione, also known as BFI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BFI-1 has been shown to inhibit the activity of BCL6, a transcriptional repressor that is overexpressed in various cancers.
Mecanismo De Acción
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione inhibits the activity of BCL6 by binding to its BTB domain, which is responsible for protein-protein interactions. This binding disrupts the formation of BCL6-containing transcriptional repressor complexes, leading to the activation of downstream target genes. 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to selectively inhibit the activity of BCL6, without affecting the activity of other BTB-containing proteins.
Biochemical and physiological effects:
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase-9 and initiates the caspase cascade. 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has also been shown to inhibit tumor growth in animal models by reducing cell proliferation and inducing cell death. In addition, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their cytotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action has been well characterized. However, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has not been extensively studied in vivo, and its long-term toxicity and side effects are not well understood.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione. One potential direction is the development of more potent and selective BCL6 inhibitors. Another direction is the study of 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione in combination with other cancer therapies, such as immunotherapy and targeted therapy. In addition, the study of 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione in animal models and clinical trials will provide important insights into its efficacy and safety for cancer treatment.
Métodos De Síntesis
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione can be synthesized using a three-step process. The first step involves the synthesis of 4-bromo-3-fluoroaniline, followed by the synthesis of 2-(4-bromo-3-fluorophenyl)acetic acid. The final step involves the cyclization of 2-(4-bromo-3-fluorophenyl)acetic acid with phthalic anhydride to form 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione.
Aplicaciones Científicas De Investigación
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of BCL6, a transcriptional repressor that is overexpressed in various cancers. 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propiedades
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNO2/c16-12-6-5-10(8-13(12)17)18-14(19)7-9-3-1-2-4-11(9)15(18)20/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUWFWZESKGLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
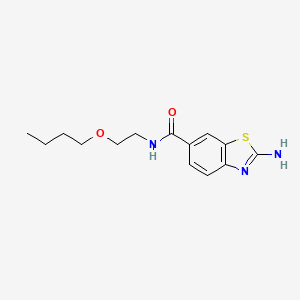
![3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
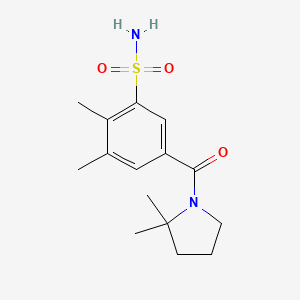
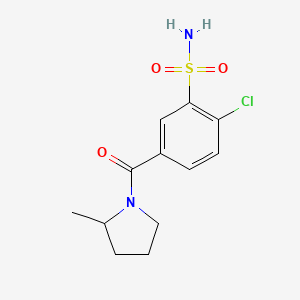
![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)
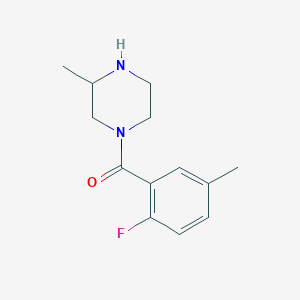
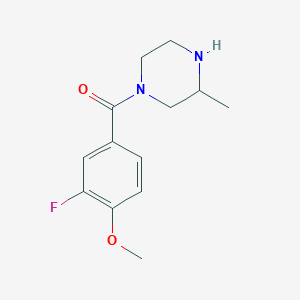
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B7580785.png)
![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)
![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)
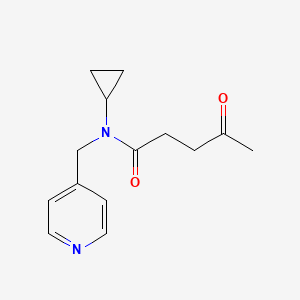
![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)